molecular formula C17H17NO4 B5802041 methyl {3-[(phenylacetyl)amino]phenoxy}acetate

methyl {3-[(phenylacetyl)amino]phenoxy}acetate

Cat. No. B5802041
M. Wt: 299.32 g/mol
InChI Key: CWFOJKRDMDAJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is a chemical compound that is used in scientific research. It is also known as fenofibrate, which is a drug used to treat high cholesterol and triglyceride levels in the blood. However,

Mechanism of Action

Methyl {3-[(phenylacetyl)amino]phenoxy}acetate works by activating peroxisome proliferator-activated receptors (PPARs) in the body. PPARs are a group of nuclear receptor proteins that regulate gene expression and play a crucial role in lipid metabolism. When methyl {3-[(phenylacetyl)amino]phenoxy}acetate activates PPARs, it increases the breakdown of fatty acids and reduces the production of triglycerides and LDL cholesterol.
Biochemical and Physiological Effects:
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate has several biochemical and physiological effects on the body. It reduces the levels of triglycerides, LDL cholesterol, and total cholesterol in the blood. It also increases the levels of HDL cholesterol, which is considered the "good" cholesterol. Methyl {3-[(phenylacetyl)amino]phenoxy}acetate also has anti-inflammatory and antioxidant properties, which can help reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl {3-[(phenylacetyl)amino]phenoxy}acetate has several advantages for lab experiments. It is a potent and selective PPAR activator, which makes it an ideal compound for studying the role of PPARs in lipid metabolism. It is also readily available and relatively easy to synthesize. However, there are some limitations to using methyl {3-[(phenylacetyl)amino]phenoxy}acetate in lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of methyl {3-[(phenylacetyl)amino]phenoxy}acetate in scientific research. One direction is to develop new drugs that can target PPARs and treat various diseases such as diabetes, obesity, and cardiovascular diseases. Another direction is to study the effects of methyl {3-[(phenylacetyl)amino]phenoxy}acetate on other metabolic pathways and signaling pathways in the body. This can help researchers better understand the mechanisms of action of this compound and develop new therapeutic strategies. Finally, there is a need for more studies to investigate the safety and efficacy of methyl {3-[(phenylacetyl)amino]phenoxy}acetate in human trials. This can help determine its potential as a new drug for treating various diseases.
Conclusion:
In conclusion, methyl {3-[(phenylacetyl)amino]phenoxy}acetate is a chemical compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. It works by activating PPARs in the body, which can reduce the levels of triglycerides and LDL cholesterol in the blood. Methyl {3-[(phenylacetyl)amino]phenoxy}acetate has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the use of methyl {3-[(phenylacetyl)amino]phenoxy}acetate in scientific research, including the development of new drugs and the study of its effects on other metabolic pathways in the body.

Synthesis Methods

Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is synthesized through a multi-step process that involves the reaction of different chemicals. The synthesis method involves the reaction of 4-chloro-2-fluoroaniline with phenylacetic acid to form 3-[(phenylacetyl)amino]-4-chloro-2-fluoroaniline. This compound is then reacted with 2-(2-methoxyphenoxy)acetic acid to form methyl {3-[(phenylacetyl)amino]phenoxy}acetate.

Scientific Research Applications

Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. It is also used to develop new drugs that can treat various diseases.

properties

IUPAC Name

methyl 2-[3-[(2-phenylacetyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-5-8-14(11-15)18-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOJKRDMDAJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {3-[(phenylacetyl)amino]phenoxy}acetate

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